2-(2-methoxyphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenoxy, piperidinylmethyl, and benzodiazolyl groups.
Preparation Methods
The synthesis of 2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:
Formation of the benzodiazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Introduction of the methoxyphenoxy group: This can be done through etherification reactions.
Industrial production methods may involve optimizing these steps for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzodiazole or piperidine rings.
Scientific Research Applications
2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension, cardiac arrhythmias, and benign prostatic hyperplasia.
Neuropharmacology: The compound’s interaction with adrenergic receptors makes it a candidate for research in neurodegenerative diseases and psychiatric disorders.
Chemical Biology: It can be used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Its derivatives may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its binding to alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE include:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
The uniqueness of 2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE lies in its specific structural features that confer high affinity and selectivity for alpha1-adrenergic receptors, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H28N4O3 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C23H28N4O3/c1-26-19-11-10-17(14-18(19)25-22(26)15-27-12-6-3-7-13-27)24-23(28)16-30-21-9-5-4-8-20(21)29-2/h4-5,8-11,14H,3,6-7,12-13,15-16H2,1-2H3,(H,24,28) |
InChI Key |
DDTHVWJNZCJZAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)N=C1CN4CCCCC4 |
Origin of Product |
United States |
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